Cas no 1004050-82-1 (2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide structure](https://www.kuujia.com/scimg/cas/1004050-82-1x500.png)
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Z51105068
- EN300-26684954
- 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide
- AKOS016872914
- 1004050-82-1
-
- Inchi: 1S/C16H14F6N2O2/c17-15(18,19)10-5-11(16(20,21)22)7-12(6-10)26-8-13(25)24-14(9-23)3-1-2-4-14/h5-7H,1-4,8H2,(H,24,25)
- InChI Key: RESKGXWSUAOTJP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1)OCC(NC1(C#N)CCCC1)=O)(F)F
Computed Properties
- Exact Mass: 380.09594667g/mol
- Monoisotopic Mass: 380.09594667g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 537
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.1Ų
- XLogP3: 3.9
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684954-0.05g |
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide |
1004050-82-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide Related Literature
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide
2-[3,5-Bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide: A Comprehensive Overview
The compound with CAS No. 1004050-82-1, known as 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure, which combines a trifluoromethyl-substituted phenoxy group with a cyanocyclopentyl amide moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide in drug discovery and development. Its structure suggests that it may exhibit promising pharmacokinetic properties, including good bioavailability and stability. Researchers have explored its potential as a lead compound in the development of novel therapeutic agents targeting various disease states. For instance, its ability to modulate specific biological pathways has been investigated in preclinical models, showing encouraging results.
The synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the preparation of the phenoxy group with trifluoromethyl substituents and the subsequent coupling with the cyanocyclopentyl amide moiety. Advanced synthetic techniques, such as Suzuki coupling and nucleophilic substitution reactions, have been employed to achieve this. These methods not only ensure the formation of the desired product but also contribute to the overall efficiency of the synthesis.
From a structural perspective, the trifluoromethyl groups attached to the phenyl ring are known to enhance lipophilicity and improve metabolic stability. This is particularly advantageous in drug design, where maintaining a balance between hydrophilicity and lipophilicity is crucial for optimal pharmacokinetics. Additionally, the cyanocyclopentyl group introduces rigidity into the molecule, which can influence its conformational flexibility and interactions with biological targets.
Recent advancements in computational chemistry have further elucidated the properties of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide. Molecular docking studies have revealed potential binding modes with key enzymes and receptors, suggesting its role as a potential inhibitor or modulator in therapeutic contexts. Furthermore, quantum chemical calculations have provided insights into its electronic structure and reactivity, aiding in the design of analogs with improved activity.
In terms of applications beyond pharmaceuticals, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors or sensors. Researchers are exploring its potential as a building block for constructing functional materials with tailored properties.
The development of 2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide represents a significant milestone in organic synthesis and drug discovery. Its versatile structure and favorable chemical properties position it as a valuable tool for addressing unmet needs in various scientific domains. As research continues to unfold, this compound is expected to play an increasingly important role in advancing both therapeutic interventions and material innovations.
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